molecular formula C18H15N3O6S B2941457 N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 923482-28-4

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No. B2941457
CAS RN: 923482-28-4
M. Wt: 401.39
InChI Key: SYTXMRURLILWPI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an oxadiazole ring, a benzo[b][1,4]dioxine ring, and a carboxamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as direct arylation polymerization . The synthesis of related compounds often involves the formation of the oxadiazole ring, followed by the introduction of the phenylsulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and benzo[b][1,4]dioxine rings suggests that the compound could have a planar structure, which could influence its chemical reactivity and interactions with biological targets .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The oxadiazole ring is often involved in nucleophilic substitution reactions, while the carboxamide group can participate in condensation and hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the oxadiazole and benzo[b][1,4]dioxine rings could influence its solubility, stability, and reactivity .

Scientific Research Applications

Antimalarial and Antiviral Potential

Research has shown that derivatives of the sulfonamide class, which include structures similar to the specified compound, have been investigated for their antimalarial activities. For instance, certain sulfonamides exhibited in vitro antimalarial activity with promising ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Moreover, these compounds showed significant selectivity indices, indicating their potential efficacy against malaria. The molecular docking studies further demonstrated the compounds' interactions with vital proteins of the Plasmodium species, suggesting a mechanistic basis for their antimalarial action. Additionally, similar derivatives have been evaluated for their potential against COVID-19 through computational calculations and molecular docking studies, offering insights into their use as therapeutic agents against viral infections (Fahim & Ismael, 2021).

Anticancer Activities

Compounds bearing the 1,3,4-oxadiazol moiety have been designed and synthesized for evaluation against various cancer cell lines. Some derivatives showcased moderate to excellent anticancer activity, underscoring the structural significance of the 1,3,4-oxadiazol ring system in enhancing therapeutic potential against cancer. These findings support the exploration of similar structures for oncological research and drug development (Ravinaik et al., 2021).

Antimicrobial Properties

Aromatic polyamides incorporating ether-sulfone-dicarboxylic acids, akin to parts of the mentioned compound, have been synthesized and characterized for their properties. These materials, through their inherent structural features, exhibit potential for antimicrobial applications, given the importance of such polymers in medical and technological applications. The synthesis approach and the resulting polyamides' characteristics offer a foundation for developing new materials with enhanced antimicrobial activities (Hsiao & Huang, 1997).

Enzyme Inhibition for Antidiabetic Effects

Derivatives featuring the 1,3,4-oxadiazol scaffold have also been explored for their enzyme inhibitory activities, particularly in the context of treating diabetes. By targeting specific enzymes involved in the disease's pathophysiology, these compounds offer a promising avenue for developing new antidiabetic medications. The structural attributes of these derivatives play a crucial role in their activity, highlighting the potential of the compound for further research in this area (Lalpara et al., 2021).

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

It’s known that indole derivatives can have diverse biological activities and can be explored for newer therapeutic possibilities . This suggests that the compound could potentially affect multiple biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , it’s plausible that the compound could have a wide range of molecular and cellular effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The study of this compound could provide valuable insights into the properties and potential applications of oxadiazole and benzo[b][1,4]dioxine derivatives. Future research could focus on exploring its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S/c22-17(12-6-7-14-15(10-12)26-9-8-25-14)19-18-21-20-16(27-18)11-28(23,24)13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTXMRURLILWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

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